4-(1H-Imidazol-5-yl)-3-piperidin-1-ylaniline;hydrochloride
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Overview
Description
4-(1H-Imidazol-5-yl)-3-piperidin-1-ylaniline;hydrochloride is a compound that features both imidazole and piperidine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperidine is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-5-yl)-3-piperidin-1-ylaniline typically involves the formation of the imidazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of a precursor molecule containing the necessary functional groups to form the imidazole ring. This can be achieved using reagents such as glyoxal and ammonia . The piperidine ring can then be introduced through a nucleophilic substitution reaction using an appropriate piperidine derivative .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the development of scalable processes for the cyclization and substitution reactions .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazol-5-yl)-3-piperidin-1-ylaniline can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under certain conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form derivatives with different oxidation states.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
4-(1H-Imidazol-5-yl)-3-piperidin-1-ylaniline has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-5-yl)-3-piperidin-1-ylaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug featuring an imidazole ring.
Uniqueness
4-(1H-Imidazol-5-yl)-3-piperidin-1-ylaniline is unique due to the combination of the imidazole and piperidine rings, which can confer distinct chemical and biological properties. This dual functionality can enhance its versatility in various applications compared to compounds containing only one of these moieties .
Properties
IUPAC Name |
4-(1H-imidazol-5-yl)-3-piperidin-1-ylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.ClH/c15-11-4-5-12(13-9-16-10-17-13)14(8-11)18-6-2-1-3-7-18;/h4-5,8-10H,1-3,6-7,15H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPMUBHCNVLSPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)N)C3=CN=CN3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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